molecular formula C10H10Br2O2 B086446 Benzyl 2,3-dibromopropanoate CAS No. 10288-11-6

Benzyl 2,3-dibromopropanoate

Cat. No.: B086446
CAS No.: 10288-11-6
M. Wt: 321.99 g/mol
InChI Key: DEBQVGQAJKITBG-UHFFFAOYSA-N
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Description

Benzyl 2,3-dibromopropanoate is an organic compound with the molecular formula C10H10Br2O2 It is a derivative of propanoic acid, where the hydrogen atoms at the 2 and 3 positions are replaced by bromine atoms, and the carboxyl group is esterified with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2,3-dibromopropanoate can be synthesized through the bromination of benzyl acrylate. The reaction involves the addition of bromine to the double bond of benzyl acrylate, resulting in the formation of the dibrominated product. The reaction is typically carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is catalyzed by benzoyl peroxide and carried out under reflux conditions to ensure complete bromination .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,3-dibromopropanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of benzyl 2,3-dihydroxypropanoate.

    Reduction Reactions: The compound can be reduced to benzyl 2-bromopropanoate using reducing agents like zinc in acetic acid.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form benzyl acrylate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Hydroxide ions in aqueous solution.

    Reduction: Zinc in acetic acid.

    Elimination: Strong bases such as potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Substitution: Benzyl 2,3-dihydroxypropanoate.

    Reduction: Benzyl 2-bromopropanoate.

    Elimination: Benzyl acrylate.

Scientific Research Applications

Benzyl 2,3-dibromopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 2,3-dibromopropanoate involves its interaction with nucleophiles and electrophiles. The bromine atoms at the 2 and 3 positions are highly reactive and can participate in various chemical reactions. The compound can act as an alkylating agent, transferring its bromine atoms to other molecules. This reactivity makes it useful in synthetic chemistry and drug development .

Comparison with Similar Compounds

    Benzyl 2-bromopropanoate: Similar structure but with only one bromine atom.

    Benzyl acrylate: The precursor to benzyl 2,3-dibromopropanoate, lacking the bromine atoms.

    Methyl 2,3-dibromopropanoate: Similar structure but with a methyl ester group instead of a benzyl ester group.

Uniqueness: this compound is unique due to the presence of two bromine atoms, which confer distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

benzyl 2,3-dibromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBQVGQAJKITBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340047
Record name Benzyl 2,3-dibromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10288-11-6
Record name Benzyl 2,3-dibromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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